![molecular formula C17H16N2O3S B5559151 phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

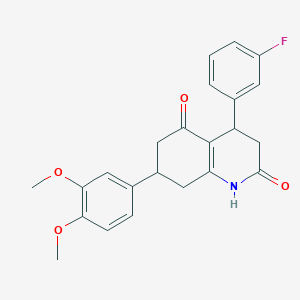

phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

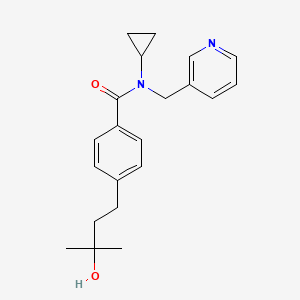

The synthesis of similar thieno[2,3-b]pyridine derivatives involves multistep reactions starting from basic precursors like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds undergo various reactions, including coupling with aromatic aldehydes to afford Schiff base compounds, characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular and crystal structure of these compounds, particularly those similar to phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate, is determined through X-ray crystallographic analysis. These structures are often stabilized by intramolecular hydrogen bonds, which play a crucial role in defining their molecular geometry and stability (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

Chemical reactions involving ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles lead to the formation of 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-3-carboxylates, showcasing the compound's reactivity towards nucleophilic substitution reactions. These reactions highlight the versatility of thieno[2,3-b]pyridine derivatives in organic synthesis (Gadzhili, Dikusar, Aliev, Mamedova, Potkin, & Alieva, 2015).

Physical Properties Analysis

The physical properties of thieno[2,3-b]pyridine derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and crystal packing influences their solubility in various solvents and melting points, aspects critical for their application in chemical synthesis (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and the ability to form stable complexes with metals, are significant for the application of thieno[2,3-b]pyridine derivatives in catalysis and material science. Studies have shown these compounds exhibit varied reactivity patterns, which can be tuned by substituting different groups on the thieno[2,3-b]pyridine core (Gadzhili, Dikusar, Aliev, Mamedova, Potkin, & Alieva, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is involved in the synthesis of complex heterocyclic compounds, demonstrating a broad range of chemical reactivity that is crucial for developing new pharmaceuticals and materials. For example, the compound has been utilized in reactions forming various thieno[2,3-d]pyrimidine derivatives, which are essential for medicinal chemistry and drug design. The versatility in its chemical reactions offers a pathway for synthesizing novel compounds with potential biological activities (Santilli, Kim, & Wanser, 1971).

Electrosynthesis Applications

The compound's derivatives have been explored in electrosynthesis, where electroreduction processes on pyridine rings, including methoxymethyl groups, are studied. This research is significant for understanding the electrochemical properties of related compounds, which could have implications in developing new electrochemical sensors or catalysts (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Anticancer Research

A particularly interesting application is in anticancer research, where derivatives of phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate have been synthesized and evaluated for their tumor cell growth inhibition properties. Such studies are critical for discovering new therapeutic agents against various cancer types, highlighting the compound's significance in drug discovery and oncology (Queiroz et al., 2011).

Corrosion Inhibition

Interestingly, derivatives of this compound have also been investigated for their corrosion inhibition properties. Research into 2-amino-3,5-dicarbonitrile-6-thio-pyridines demonstrates the potential for such compounds to act as effective corrosion inhibitors, which is valuable for protecting industrial materials and infrastructure (Sudheer & Quraishi, 2014).

Propiedades

IUPAC Name |

phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-8-11(9-21-2)13-14(18)15(23-16(13)19-10)17(20)22-12-6-4-3-5-7-12/h3-8H,9,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVDIYSEYMGNSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(SC2=N1)C(=O)OC3=CC=CC=C3)N)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)